(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Description
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes chlorophenyl and furan groups
Properties
Molecular Formula |
C21H12Cl2N2O4 |
|---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12Cl2N2O4/c22-13-4-6-15(7-5-13)25-20(27)17(19(26)24-21(25)28)11-16-8-9-18(29-16)12-2-1-3-14(23)10-12/h1-11H,(H,24,26,28)/b17-11+ |
InChI Key |
ZIRHMKUIXFBOEO-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-diazinane-2,4,6-trione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl-furan oxides, while reduction may produce chlorophenyl-furan alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential therapeutic applications are explored in medicine. Its structure suggests it may interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl structure.
Bis(4-chlorophenyl)methanone: Another compound with chlorophenyl groups, used in various chemical applications.
Uniqueness
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of chlorophenyl and furan groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
